9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline
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Overview
Description
9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline is a heterocyclic compound that belongs to the class of oxazinoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows for the exploration of its properties in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline include:
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities and exhibit similar chemical reactivity.
Oxazinoquinoline Derivatives:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazino ring fused to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
7-methyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C12H15NO/c1-9-7-10-3-2-4-13-5-6-14-11(8-9)12(10)13/h7-8H,2-6H2,1H3 |
InChI Key |
GSHROURCFQZUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)OCCN3CCC2 |
Origin of Product |
United States |
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